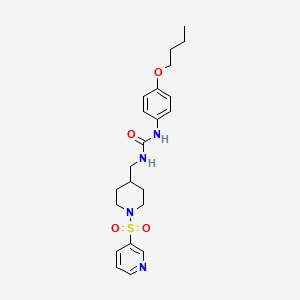

1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4S/c1-2-3-15-30-20-8-6-19(7-9-20)25-22(27)24-16-18-10-13-26(14-11-18)31(28,29)21-5-4-12-23-17-21/h4-9,12,17-18H,2-3,10-11,13-16H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWXVQACAGCJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a butoxyphenyl group and a pyridinylsulfonyl-piperidinyl moiety. Its molecular formula is CHNOS, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including certain kinases and sulfonylases, which are critical in cell signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory concentrations (IC50 values ranging from 10 to 50 µg/mL) .

- Antitumor Activity : Research has suggested that the compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines. In vitro studies have demonstrated cytotoxicity against A431 and Jurkat cells with IC50 values below those of standard chemotherapeutics like doxorubicin .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 10 | |

| Antimicrobial | E. coli | 25 | |

| Antitumor | A431 (human epidermoid carcinoma) | <5 | |

| Antitumor | Jurkat (T-cell leukemia) | <5 |

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea was found to disrupt biofilm formation in S. aureus by approximately 75%, indicating its potential as a therapeutic agent against biofilm-associated infections .

- Cytotoxicity in Cancer Cells : A series of experiments assessed the cytotoxic effects on various cancer cell lines, revealing that the compound induced apoptosis through mitochondrial pathways, significantly reducing cell viability at concentrations lower than those required for traditional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is compared to analogs with modifications in:

Aryl/alkyl substituents on the urea nitrogen.

Piperidine ring substitutions.

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Bioactivity

- 4-Butoxyphenyl vs. Halogenated/Electron-Withdrawing Groups: The 4-butoxyphenyl group offers moderate lipophilicity (logP ~3–4), balancing solubility and membrane penetration.

- Pyridin-3-ylsulfonyl vs. Other Piperidine Substitutions : The pyridin-3-ylsulfonyl group may engage in π-π stacking or hydrogen bonding with enzymes, akin to sulfonamide-based inhibitors in . Comparatively, benzyl () or triazinyl groups () prioritize steric bulk or heterocyclic interactions .

Q & A

Q. What are the common synthetic routes for preparing urea derivatives like 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea?

Methodological Answer: Synthesis typically involves coupling a piperidinylmethylamine intermediate with an isocyanate or carbamate derivative. Key steps include:

- Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids for amide bond formation .

- Sulfonylation : Reaction of piperidine intermediates with sulfonyl chlorides (e.g., pyridin-3-ylsulfonyl chloride) in solvents like DMF or dichloromethane, often with a base such as triethylamine to scavenge HCl .

- Urea Formation : Reaction of aryl amines with carbamates or isocyanates under reflux conditions (e.g., acetonitrile at 65°C for 1 hour) .

Optimization : Yields (51–66%) can be improved by adjusting stoichiometry, solvent polarity, and reaction time .

Q. How are urea derivatives characterized analytically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : NMR in DMSO- at 300 MHz is standard for confirming regiochemistry and purity. Key signals include aromatic protons (δ 7.0–8.5 ppm) and urea NH groups (δ 8.5–10.0 ppm) .

- Infrared (IR) Spectroscopy : Urea carbonyl stretches appear near 1640–1680 cm, while sulfonyl groups show peaks at 1150–1350 cm .

- Melting Points : Used as a preliminary purity indicator (e.g., 158–204°C for related compounds) .

Q. What structural features influence biological activity in urea-based compounds?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance potency by modulating electron density. For example, replacing an adamantane group with a cyclopropanecarbonyl group increased potency 7-fold in sEH inhibitors .

- Piperidine Modifications : Sulfonyl groups (e.g., pyridin-3-ylsulfonyl) improve solubility and target engagement via hydrogen bonding .

- Aromatic Substitution : Meta- and para-substitutions on phenyl rings optimize steric and electronic interactions with hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in biological activity data?

Methodological Answer:

- In Vitro vs. In Vivo Correlation : Use pharmacokinetic parameters (e.g., C and AUC) to assess bioavailability. For instance, a cyclopropanecarbonyl analog showed a 3300-fold higher AUC than its adamantane counterpart, explaining improved in vivo efficacy despite similar in vitro IC values .

- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

- Control Experiments : Include reference inhibitors (e.g., TPPU for sEH studies) and vehicle controls to validate assay conditions .

Q. What strategies optimize synthetic yields for complex urea derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require purification via column chromatography .

- Catalysis : Use DMAP to accelerate carbodiimide-mediated couplings and reduce side reactions .

- Temperature Control : Mild heating (60–80°C) minimizes decomposition, while reflux conditions (e.g., acetonitrile at 65°C) drive urea formation to completion .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., sEH or kinase domains). Pyridin-3-ylsulfonyl groups may form hydrogen bonds with catalytic residues .

- QSAR Models : Correlate descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize analogs for synthesis .

- MD Simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments to optimize pharmacokinetics .

Q. How are impurities profiled and controlled during synthesis?

Methodological Answer:

- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) identifies by-products. High-resolution MS confirms molecular weights .

- Stability Studies : Accelerated degradation under acidic/basic/oxidative conditions (e.g., 0.1 M HCl, 40°C) identifies labile functional groups (e.g., urea hydrolysis) .

- Purification : Preparative HPLC or recrystallization from ethanol/water mixtures removes residual sulfonyl chlorides or unreacted amines .

Data Contradiction Analysis

Q. How to address conflicting data between enzymatic inhibition and cellular antiproliferative activity?

Methodological Answer:

- Membrane Permeability : Measure logD values (octanol/water distribution) to assess cellular uptake. Hydrophilic sulfonyl groups may reduce permeability despite high enzyme affinity .

- Metabolic Stability : Incubate compounds with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that reduces intracellular concentrations .

- Off-Target Profiling : Use kinase or GPCR panels to rule out unintended interactions that skew cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.